Sodium acetate

Description

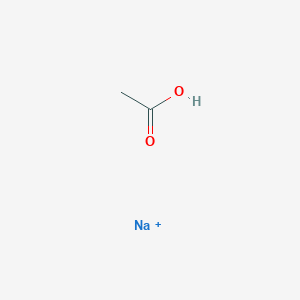

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

sodium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHLLURERBWHNL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6131-90-4 (Parent) | |

| Record name | Sodium acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2027044 | |

| Record name | Sodium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Pellets or Large Crystals, Anhydrous:White, odourless, granular, hygroscopic powder, White hygroscopic solid; [ICSC] Colorless odorless hygroscopic solid; [CHEMINFO] White odorless crystalline powder; [MSDSonline], WHITE HYGROSCOPIC CRYSTALLINE POWDER. | |

| Record name | Acetic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM ACETATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7064 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0565 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

WATER: 119 G/100 ML @ 0 °C, 170.15 G/100 ML @ 100 °C; SLIGHTLY SOL IN ALCOHOL, Solubility in water, g/100ml at 20 °C: 46.5 | |

| Record name | SODIUM ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0565 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.528 g/ml, 1.5 g/cm³ | |

| Record name | SODIUM ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0565 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000071 [mmHg] | |

| Record name | Sodium acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7064 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

Because of demanding reagent,pharmaceutical, medical, and photographic uses, purity becomes very important. Among improvements made in recent years were the reduction of iron content and carbonate level of the Food Chemical Codex grade. Technical grades have higher limits for heavy metals, arsenic, carbonates, or potassium compounds. | |

| Record name | SODIUM ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE GRANULAR POWDER OR MONOCLINIC CRYSTALS, Colorless | |

CAS No. |

127-09-3 | |

| Record name | Sodium acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09395 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ACETATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVG71ZZ7P0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0565 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

324 °C, 328 °C | |

| Record name | SODIUM ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0565 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Sodium Acetate: A Comprehensive Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Sodium acetate (CH₃COONa), the sodium salt of acetic acid, is a versatile and widely utilized reagent in research and drug development. Its utility spans a range of applications, from serving as a buffering agent to its critical role in the precipitation of nucleic acids and protein crystallization. This technical guide provides an in-depth overview of the chemical properties of sodium acetate, detailed experimental protocols for its common laboratory uses, and visual representations of key processes to support experimental design and execution.

Core Chemical and Physical Properties

Sodium acetate is commercially available in two primary forms: anhydrous (water-free) and trihydrate (containing three molecules of water of crystallization). The choice between these forms is often dependent on the specific application and desired concentration accuracy, with the trihydrate form being less hygroscopic and easier to handle.[1][2] Key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Sodium Acetate (Anhydrous) | Sodium Acetate (Trihydrate) | References |

| Chemical Formula | C₂H₃NaO₂ | CH₃COONa·3H₂O | [3] |

| Molar Mass | 82.03 g/mol | 136.08 g/mol | [4] |

| Appearance | White, hygroscopic, crystalline powder | Colorless, transparent crystals or granular powder | [2] |

| Melting Point | 324 °C (decomposes) | 58 °C | [5][6] |

| Boiling Point | 881.4 °C | 122 °C (decomposes) | [6] |

| Density | 1.528 g/cm³ | 1.45 g/cm³ | [5][6] |

| Solubility in Water | 123.3 g/100 mL at 20 °C | 61.3 g/100 mL at 20 °C | [6][7] |

| pH | ~8.9 (0.1 M solution) | ~8.9 (0.1 M solution) | [5] |

| pKa (of acetic acid) | 4.76 | 4.76 | [5] |

Key Laboratory Applications and Experimental Protocols

Sodium acetate's utility in the lab is primarily centered on three key applications: buffer preparation, nucleic acid precipitation, and crystallization experiments.

Sodium Acetate as a Buffering Agent

A sodium acetate buffer, typically prepared by mixing acetic acid with sodium acetate, is effective in the pH range of 3.6 to 5.6.[8] This buffering capacity is crucial for many biochemical reactions and separation techniques, including protein crystallization and electrophoresis.[9][10] The acetate ion (CH₃COO⁻) acts as a weak base, neutralizing added acid, while the acetic acid (CH₃COOH) neutralizes added base, thereby maintaining a relatively stable pH.

Below is a diagram illustrating the buffering action of a sodium acetate/acetic acid system.

Caption: Buffering action of the sodium acetate/acetic acid system.

Experimental Protocol: Preparation of a 3 M Sodium Acetate Stock Solution (pH 5.2)

This stock solution is a common reagent, particularly for nucleic acid precipitation.

Materials:

-

Sodium acetate trihydrate (CH₃COONa·3H₂O)

-

Glacial acetic acid

-

Deionized or Milli-Q water

-

Beaker or flask

-

Stir plate and stir bar

-

pH meter

-

Graduated cylinder

-

Autoclavable bottle

Methodology:

-

To prepare 1 liter of solution, weigh out 408.24 g of sodium acetate trihydrate and add it to a beaker containing approximately 800 mL of deionized water.[11]

-

Dissolve the sodium acetate completely using a magnetic stirrer.[1]

-

Once dissolved, carefully adjust the pH of the solution to 5.2 using glacial acetic acid. This should be done in a fume hood.[12]

-

Transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 liter.[11]

-

Sterilize the solution by autoclaving for 20 minutes at 121-124°C on a liquid cycle.[1]

-

Store the solution at room temperature.

DNA and RNA Precipitation

Sodium acetate is a critical component in the ethanol precipitation of nucleic acids. This technique is widely used to concentrate and purify DNA and RNA from aqueous solutions.[13][14] The positively charged sodium ions (Na⁺) from sodium acetate neutralize the negatively charged phosphate backbone of the nucleic acids.[15][16] This neutralization reduces the hydrophilicity of the DNA/RNA, allowing it to precipitate out of solution upon the addition of a non-polar solvent like ethanol or isopropanol.[14][17]

The workflow for ethanol precipitation of DNA is outlined in the following diagram.

Caption: Standard workflow for the ethanol precipitation of DNA.

Experimental Protocol: Ethanol Precipitation of DNA

This protocol is a standard method for concentrating and purifying DNA samples.

Materials:

-

DNA sample in aqueous solution (e.g., TE buffer)

-

3 M Sodium Acetate, pH 5.2 (prepared as above)

-

Ice-cold 100% ethanol

-

70% ethanol (in sterile water)

-

Microcentrifuge tubes

-

Microcentrifuge (refrigerated, if possible)

-

Pipettes and sterile tips

-

TE buffer or nuclease-free water for resuspension

Methodology:

-

Measure the volume of your DNA sample in a microcentrifuge tube.[12]

-

Add 1/10th volume of 3 M sodium acetate (pH 5.2) to the DNA sample and mix thoroughly.[12][13]

-

Add 2 to 2.5 volumes of ice-cold 100% ethanol (calculated after the addition of the sodium acetate) and mix by inverting the tube several times.[13][18]

-

Incubate the mixture to allow the DNA to precipitate. For best results, incubate at -20°C for at least 30 minutes. Incubation can be extended overnight for very dilute samples.[13]

-

Pellet the precipitated DNA by centrifuging at high speed (>12,000 x g) for 15-30 minutes at 4°C.[13]

-

Carefully aspirate and discard the supernatant, being cautious not to disturb the DNA pellet, which may be invisible.[18]

-

To wash the pellet, add 200-500 µL of 70% ethanol. This step removes residual salts.

-

Centrifuge for another 5-15 minutes at 4°C.[13]

-

Carefully remove the supernatant.

-

Air-dry the pellet for 5-15 minutes at room temperature. Do not over-dry, as this can make resuspension difficult.[13]

-

Resuspend the clean, dry DNA pellet in an appropriate volume of TE buffer or nuclease-free water.

Supersaturated Solution and Crystallization

Sodium acetate trihydrate is famously used to demonstrate the principles of supersaturation and exothermic crystallization. A solution heated to dissolve a high concentration of sodium acetate trihydrate can be cooled below its saturation point without immediate crystal formation.[19] This unstable, supersaturated state can be triggered to rapidly crystallize by introducing a "seed" crystal, releasing heat in an exothermic process.[20][21] This property is utilized in consumer products like reusable heating pads.

The logical flow of creating and using a supersaturated sodium acetate solution is depicted below.

Caption: Logical workflow for sodium acetate crystallization.

Experimental Protocol: Demonstration of Supersaturated Crystallization

This protocol provides a reliable method for demonstrating the principles of supersaturation.

Materials:

-

Sodium acetate trihydrate (CH₃COONa·3H₂O)

-

Distilled water

-

Erlenmeyer flask (e.g., 500 mL)

-

Hot plate

-

Beaker or watch glass

-

Seed crystal of sodium acetate trihydrate

Methodology:

-

Prepare the supersaturated solution by combining 175 g of sodium acetate trihydrate with 50 mL of distilled water in a 500 mL Erlenmeyer flask.[20][22]

-

Gently heat the mixture on a hot plate, swirling occasionally, until the solid is completely dissolved and the solution is clear.[22] Ensure no crystals remain on the sides of the flask.

-

Remove the flask from the heat, cover it (e.g., with an inverted beaker or Parafilm), and allow it to cool undisturbed to room temperature. This may take 1-3 hours.[22] Avoid any bumps or vibrations, which could prematurely trigger crystallization.[19]

-

To initiate crystallization, place a single seed crystal of sodium acetate trihydrate onto a watch glass or into a beaker.[22]

-

Slowly and carefully pour the cooled, supersaturated solution onto the seed crystal.[22]

-

Observe the rapid, upward growth of the solid sodium acetate trihydrate tower. The flask will become warm to the touch due to the exothermic nature of the crystallization.[22]

Safety and Handling

Sodium acetate is generally considered to be of low toxicity. However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn. May cause skin, eye, and respiratory tract irritation.[2] It is hygroscopic, particularly in its anhydrous form, and should be stored in a tightly sealed container in a cool, dry place.[5] Refer to the specific Safety Data Sheet (SDS) for detailed handling and disposal information.

References

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. resources.finalsite.net [resources.finalsite.net]

- 3. neutronco.com [neutronco.com]

- 4. Sodium Acetate Trihydrate | C2H9NaO5 | CID 23665404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sodium acetate | 127-09-3 [chemicalbook.com]

- 6. Sodium acetate - Wikipedia [en.wikipedia.org]

- 7. lookazma.com [lookazma.com]

- 8. Acetate Buffer (pH 3.6 to 5.6) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 9. Acetate Buffer (0.1 M, pH 5.0) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 10. utminers.utep.edu [utminers.utep.edu]

- 11. Sodium Acetate Buffer - General Lab Techniques [protocol-online.org]

- 12. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 13. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]

- 14. Ethanol precipitation - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. bio.libretexts.org [bio.libretexts.org]

- 17. bitesizebio.com [bitesizebio.com]

- 18. lab.rockefeller.edu [lab.rockefeller.edu]

- 19. Demo 42: Supersaturated Sodium Acetate Solution [www-chem.ucsd.edu]

- 20. Super Saturated Sodium Acetate – Chemistry Demonstrations [sites.lib.jmu.edu]

- 21. Crystallization of Supersaturated Sodium Acetate - Demonstration | Chemical Education Xchange [chemedx.org]

- 22. Crystallization from a Supersaturated Solution [chem.rutgers.edu]

A Technical Guide to the Solubility of Sodium Acetate in Ethanol and Other Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium acetate in ethanol and other common organic solvents. Understanding the solubility of this versatile salt is critical in various applications, including chemical synthesis, pharmaceuticals, and material science. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of key processes to facilitate comprehension and application in a laboratory setting.

Introduction to Sodium Acetate and its Forms

Sodium acetate (CH₃COONa or NaOAc) is the sodium salt of acetic acid. It is a colorless, hygroscopic salt with a wide range of uses. It exists in two common forms: anhydrous sodium acetate (C₂H₃NaO₂) and sodium acetate trihydrate (C₂H₃NaO₂·3H₂O). The presence of water of crystallization in the trihydrate form significantly influences its physical properties, including its solubility in organic solvents. Both forms are generally more soluble in polar solvents. While highly soluble in water, its solubility is more limited in organic solvents, a characteristic that is crucial for processes like precipitation and purification.[1]

Quantitative Solubility Data

The solubility of sodium acetate in various organic solvents is summarized below. It is important to note the form of the sodium acetate (anhydrous or trihydrate) and the temperature at which the solubility was measured, as these factors significantly impact the values.

Table 1: Solubility of Sodium Acetate in Various Organic Solvents

| Solvent | Form of Sodium Acetate | Temperature (°C) | Solubility |

| Ethanol | Trihydrate | - | 5.3 g / 100 mL[2][3] |

| Anhydrous (98.4%) | 8 | 2.08 g / 100 g[4] | |

| Anhydrous (98.4%) | 19 | 2.33 g / 100 g[4] | |

| Methanol | Anhydrous | 15 | 16 g / 100 g[4] |

| Anhydrous | 25 | 17.42 g / 100 g[4] | |

| Anhydrous | 67.7 | 16.55 g / 100 g[4] | |

| Acetone | Anhydrous | 15 | 0.05 g / 100 g[4] (or 0.5 g/kg) |

| 1-Propanol | Anhydrous | 20 | 0.97 g / 100 g[4] |

| Anhydrous | 25 | 1.1 g / 100 g[4] | |

| Acetonitrile | Anhydrous | 25 | 0.014 g / 100 g[4] |

| Ethylene Glycol | Anhydrous | 25 | 29.03 g / 100 g[4] |

| Diethyl Ether | Anhydrous | - | Slightly soluble[4] |

| Ethyl Acetate | Anhydrous | - | Insoluble[4] |

Note: The solubility of sodium acetate generally decreases in the order of water > methanol > 1-propanol > acetonitrile.[5]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of sodium acetate in an organic solvent, based on the widely used shake-flask equilibration method.[6]

Materials and Equipment

-

Anhydrous Sodium Acetate (≥99% purity)

-

Selected Organic Solvent (e.g., Ethanol, HPLC grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials for sample collection

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for concentration measurement.

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of anhydrous sodium acetate to a known volume of the organic solvent in a sealed container (e.g., a screw-cap flask). The presence of excess solid is crucial to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A period of 20 hours is often adequate, but this should be confirmed by preliminary experiments where samples are taken at different time points (e.g., 20, 48, and 72 hours) to ensure the concentration has plateaued.[7][8]

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the mixture to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

-

-

Concentration Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the calibration range of the analytical instrument.

-

Determine the concentration of sodium acetate in the diluted sample using a validated analytical method, such as HPLC by measuring the acetate ion concentration.[7][8]

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Considerations for Hygroscopic Compounds

Given that anhydrous sodium acetate is hygroscopic, it is crucial to handle it in a moisture-free environment, such as a glovebox under an inert atmosphere (e.g., argon), to prevent the absorption of atmospheric moisture which can affect solubility measurements.[7][8]

Visualizations

The following diagrams illustrate the experimental workflow for determining the solubility of sodium acetate and the logical relationship of factors affecting its solubility.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Sodium acetate - Wikipedia [en.wikipedia.org]

- 3. Sodium acetate | 127-09-3 [chemicalbook.com]

- 4. sodium acetate [chemister.ru]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

Mastering the Bench: A Technical Guide to Preparing 3M Sodium Acetate Stock Solution

For Immediate Release

A Comprehensive Guide for the Modern Laboratory: Preparation, Standardization, and Application of 3M Sodium Acetate Stock Solution

In the fast-paced environments of research, discovery, and drug development, the precision and reliability of foundational laboratory reagents are paramount. This in-depth technical guide provides a standardized protocol for the preparation of a 3M Sodium Acetate stock solution, a critical reagent in numerous molecular biology workflows, including nucleic acid precipitation. This document outlines the necessary calculations, detailed procedural steps, quality control measures, and storage conditions to ensure consistency and reproducibility in experimental outcomes.

Quantitative Data Summary

For clarity and ease of comparison, the key quantitative data for the preparation of a 1-liter 3M Sodium Acetate stock solution are summarized below. Two common forms of sodium acetate are available: anhydrous and trihydrate. The choice between them affects the required mass for the solution.

| Parameter | Anhydrous Sodium Acetate | Sodium Acetate Trihydrate |

| Chemical Formula | CH₃COONa | CH₃COONa·3H₂O |

| Molecular Weight | 82.03 g/mol [1] | 136.08 g/mol |

| Mass required for 1L of 3M solution | 246.09 g[1] | 408.24 g[2] |

| Typical pH | 5.2 or 5.5 | 5.2 or 5.5 |

| Adjusting Agent | Glacial Acetic Acid[2][3][4][5] | Glacial Acetic Acid[2] |

| Storage Temperature | Room Temperature (+15°C to +25°C)[3] or 4°C[6] | Room Temperature (+15°C to +25°C) or 4°C |

| Shelf Life | Stable under normal conditions[7] | 12 months[6] |

Experimental Protocol: Preparation of 1L of 3M Sodium Acetate, pH 5.2

This protocol details the methodology for preparing a 1-liter stock solution of 3M Sodium Acetate with a final pH of 5.2. This specific pH is frequently utilized in protocols for the precipitation of DNA and RNA.[3][8]

Materials:

-

Sodium Acetate (Anhydrous or Trihydrate)

-

High-purity, nuclease-free water (e.g., Milli-Q or equivalent)

-

Glacial Acetic Acid

-

Calibrated pH meter

-

Magnetic stirrer and stir bar

-

1L graduated cylinder

-

1L beaker or flask

-

Sterile storage bottle

-

(Optional) 0.22 µm sterile filter unit

Procedure:

-

Calculate and Weigh Sodium Acetate:

-

Dissolve in Water:

-

Pour approximately 800 mL of high-purity water into a 1L beaker containing a magnetic stir bar.[4]

-

Place the beaker on a magnetic stirrer and slowly add the weighed sodium acetate.

-

Stir until the sodium acetate is completely dissolved. The dissolution of sodium acetate is an endothermic process, which will cause the solution to cool.

-

-

pH Adjustment:

-

Final Volume Adjustment:

-

Carefully transfer the solution to a 1L graduated cylinder.

-

Add high-purity water to bring the final volume to exactly 1 liter.[4]

-

Pour the solution back into the beaker and stir for a few minutes to ensure homogeneity.

-

-

Sterilization (Optional but Recommended):

-

Storage:

Workflow and Logical Relationships

The following diagrams illustrate the key decision points and the overall workflow for the preparation of the 3M Sodium Acetate stock solution.

Caption: Decision and workflow diagram for preparing 3M sodium acetate solution.

Caption: Sequential workflow for 3M sodium acetate solution preparation.

References

- 1. 3 M sodium acetate preparation - General Lab Techniques [protocol-online.org]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. toptipbio.com [toptipbio.com]

- 4. Sodium Acetate (3 M, pH 5.2) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 5. thomassci.com [thomassci.com]

- 6. Sodium Acetate Solution 3 M pH 5.2, Buffers and Reagents - Jena Bioscience [jenabioscience.com]

- 7. fishersci.com [fishersci.com]

- 8. teknova.com [teknova.com]

An In-depth Technical Guide to the Physical Characteristics of Sodium Acetate Crystals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical characteristics of sodium acetate crystals, in both their anhydrous and trihydrate forms. It is intended to serve as a technical resource, presenting quantitative data, detailed experimental protocols for characterization, and visual representations of key processes and relationships.

Core Physical Properties

Sodium acetate (CH₃COONa), the sodium salt of acetic acid, is a compound that exists primarily in two solid forms: anhydrous sodium acetate and sodium acetate trihydrate (CH₃COONa·3H₂O).[1] These forms exhibit distinct physical properties that are critical for their application in research and industry.

General Characteristics

Anhydrous sodium acetate typically appears as a white, odorless, granular, and hygroscopic powder.[2][3] It is known to be deliquescent, meaning it can absorb enough moisture from the air to dissolve in it.[1][4] The trihydrate form presents as colorless, transparent crystals or a granular crystalline powder, which may have a faint acetic odor.[3] In warm, dry air, the trihydrate effloresces, losing its water of crystallization.[2][3]

Quantitative Physical Data

The key physical properties of both anhydrous and trihydrate forms of sodium acetate are summarized in the tables below for easy comparison.

Table 1: General Physical Properties of Sodium Acetate Forms

| Property | Anhydrous Sodium Acetate | Sodium Acetate Trihydrate |

| Molecular Formula | C₂H₃NaO₂ | C₂H₃NaO₂·3H₂O |

| Molar Mass | 82.034 g·mol⁻¹[1] | 136.08 g·mol⁻¹[5] |

| Appearance | White, deliquescent, hygroscopic powder or crystals[1] | Colorless, transparent crystals or granular powder[3] |

| Density | 1.528 g/cm³ (20 °C)[1][2] | 1.45 g/cm³ (20 °C)[1][6] |

| Melting Point | 324 °C (615 °F; 597 K)[1][2][6] | 58 °C (136 °F; 331 K)[1][6] |

| Boiling Point | 881.4 °C (1,618.5 °F; 1,154.5 K) (decomposes)[1][6] | 122 °C (252 °F; 395 K) (decomposes)[1][6] |

| Crystal Structure | Monoclinic[1] | Monoclinic[1][7] |

Table 2: Solubility of Sodium Acetate in Water at Various Temperatures

| Temperature (°C) | Anhydrous Form ( g/100 mL) | Trihydrate Form ( g/100 mL) |

| 0 | 119[1][6] | 76.2[8] |

| 20 | 123.3[6] or 46.5[8] | 76.2 (as 762 g/L)[9] |

| 30 | 125.5[6] | - |

| 50 | - | 138.8[8] |

| 100 | 170.15[2] | - |

Note: The solubility of sodium acetate increases with temperature.[10] Discrepancies in reported solubility data at 20°C for the anhydrous form may be due to different experimental conditions.

Crystalline Structure

Anhydrous Sodium Acetate

The crystal structure of anhydrous sodium acetate is described as consisting of alternating layers of sodium-carboxylate and methyl groups.[1] It belongs to the monoclinic crystal system.[1]

Sodium Acetate Trihydrate

The crystal structure of sodium acetate trihydrate is also monoclinic.[1][7] Its structure is characterized by a distorted octahedral coordination of six oxygen atoms around each sodium ion.[7] These adjacent octahedra share edges, forming one-dimensional chains. These chains are then linked into a three-dimensional network through hydrogen bonding between the acetate ions and the water of hydration.[1]

Experimental Protocols

Accurate determination of the physical characteristics of sodium acetate crystals relies on standardized experimental methodologies. The following sections detail the protocols for key analyses.

Crystal Structure Determination via X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystal.

Methodology:

-

Crystal Growth: A high-quality single crystal of sodium acetate is grown from a saturated solution.

-

Mounting: The crystal is mounted on a goniometer head on the diffractometer.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern that is recorded by a detector.[7][11]

-

Structure Solution: The positions and intensities of the diffraction spots are used to calculate an electron density map of the crystal's unit cell.

-

Structure Refinement: A model of the atomic positions is fitted to the electron density map and refined to achieve the best agreement with the experimental diffraction data.

References

- 1. Sodium acetate - Wikipedia [en.wikipedia.org]

- 2. Sodium Acetate | CH3COONa | CID 517045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fao.org [fao.org]

- 4. Sciencemadness Discussion Board - Is sodium acetate hygroscopic? - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Sodium acetate - Crystal growing [en.crystalls.info]

- 6. Sodium acetate - Sciencemadness Wiki [sciencemadness.org]

- 7. journals.iucr.org [journals.iucr.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Sodium Acetate Trihydrate Hygroscopic, Ideal for Water Treatment & Buffer Solutions CAS Number 6131-90-4 - Industrial Raw Materials and Trisodium Acetate Hydrate [jiurunfa.en.made-in-china.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mechanism of Sodium Acetate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium acetate (CH₃COONa), the sodium salt of acetic acid, is a versatile compound with significant applications across various scientific disciplines, including playing a crucial role in drug development and manufacturing.[1] Its behavior in aqueous solutions is governed by fundamental chemical principles of dissociation and hydrolysis, which in turn dictate its utility as a buffering agent, pH modifier, and stabilizer in numerous pharmaceutical formulations.[2][3] This technical guide provides a comprehensive overview of the core mechanisms of sodium acetate in aqueous solutions, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Core Mechanism in Aqueous Solution

The primary mechanism of sodium acetate in water involves two key steps: complete dissociation followed by the hydrolysis of the acetate ion.

Dissociation

As a salt of a strong base (sodium hydroxide) and a weak acid (acetic acid), sodium acetate is a strong electrolyte and dissociates completely in water into sodium ions (Na⁺) and acetate ions (CH₃COO⁻).[4] The sodium ion is a spectator ion and does not react with water.

The dissociation equation is as follows:

CH₃COONa(s) → Na⁺(aq) + CH₃COO⁻(aq)

Hydrolysis of the Acetate Ion

The acetate ion (CH₃COO⁻), being the conjugate base of a weak acid (acetic acid), reacts with water in a hydrolysis reaction.[5] In this equilibrium reaction, the acetate ion accepts a proton from a water molecule, forming acetic acid (CH₃COOH) and hydroxide ions (OH⁻).[5]

The hydrolysis equation is:

CH₃COO⁻(aq) + H₂O(l) ⇌ CH₃COOH(aq) + OH⁻(aq)

This production of hydroxide ions results in the aqueous solution of sodium acetate being alkaline, with a pH greater than 7.[6]

Quantitative Data

The physicochemical properties of sodium acetate solutions are crucial for their application. The following tables summarize key quantitative data.

Physicochemical Constants (at 25°C)

| Parameter | Value | Reference |

| Kₐ of Acetic Acid (CH₃COOH) | 1.8 x 10⁻⁵ | [7] |

| Kₑ of Acetate Ion (CH₃COO⁻) | 5.6 x 10⁻¹⁰ | [5] |

| Hydrolysis Constant (Kₕ) | 5.6 x 10⁻¹⁰ | [8] |

pH of Sodium Acetate Solutions at 25°C

| Concentration (M) | Approximate pH | Reference |

| 1.0 | 9.37 | [6][7][9] |

| 0.1 | 8.87 - 8.89 | [10][11] |

| 0.01 | 8.35 | [12] |

Molar Conductivity of Sodium Acetate at 25°C

| Concentration (mol/L) | Molar Conductivity (Λₘ) (S cm² mol⁻¹) |

| At infinite dilution | 91.0 |

| 0.0005 | 85.7 |

| 0.001 | 83.8 |

| 0.005 | 77.5 |

| 0.01 | 72.8 |

| 0.02 | 68.0 |

| 0.05 | 61.1 |

| 0.1 | 55.8 |

Note: Data compiled and interpolated from various sources for illustrative purposes.[13][14][15]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the behavior of sodium acetate in aqueous solutions.

Protocol for pH Measurement of a Sodium Acetate Solution

Objective: To accurately measure the pH of a sodium acetate solution.

Materials:

-

pH meter with a glass electrode

-

Standard pH buffers (e.g., pH 4.01, 7.01, 10.01)

-

Sodium acetate

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar (optional)

-

Wash bottle with deionized water

Procedure:

-

Preparation of Sodium Acetate Solution: Prepare a sodium acetate solution of the desired concentration (e.g., 0.1 M) by dissolving the appropriate amount of sodium acetate in deionized water.

-

pH Meter Calibration: a. Turn on the pH meter and allow it to warm up as per the manufacturer's instructions.[16] b. Rinse the pH electrode with deionized water and gently blot it dry with a lint-free tissue.[16] c. Immerse the electrode in the pH 7.01 buffer. Stir gently and wait for the reading to stabilize. Calibrate the meter to this value.[17] d. Rinse the electrode again with deionized water and blot dry. e. Immerse the electrode in the pH 4.01 buffer. Wait for a stable reading and calibrate. f. Repeat the rinsing process and calibrate with the pH 10.01 buffer.[17]

-

Measurement: a. Rinse the calibrated electrode with deionized water and blot dry. b. Place the electrode in the prepared sodium acetate solution.[18] c. Stir the solution gently and allow the pH reading to stabilize. d. Record the final pH value.[18]

-

Post-Measurement: a. Clean the electrode thoroughly with deionized water. b. Store the electrode in the appropriate storage solution as recommended by the manufacturer.

Protocol for Conductometric Titration of Acetic Acid with Sodium Hydroxide

Objective: To determine the equivalence point of the titration of a weak acid (acetic acid) with a strong base (sodium hydroxide) by measuring the change in conductivity.

Materials:

-

Conductivity meter and probe

-

Burette

-

Beakers

-

Pipette

-

Acetic acid solution (~0.1 M)

-

Standardized sodium hydroxide solution (~0.1 M)

-

Deionized water

-

Magnetic stirrer and stir bar

Procedure:

-

Setup: a. Pipette a known volume (e.g., 20 mL) of the acetic acid solution into a beaker. b. Add a sufficient amount of deionized water (e.g., 80 mL) to ensure the conductivity probe is fully immersed.[19] c. Place the beaker on a magnetic stirrer and add a stir bar. d. Immerse the conductivity probe in the solution.[20] e. Fill the burette with the standardized sodium hydroxide solution and record the initial volume.

-

Titration: a. Turn on the conductivity meter and the magnetic stirrer (at a slow, steady speed). b. Record the initial conductivity of the acetic acid solution.[20] c. Add the sodium hydroxide solution from the burette in small, regular increments (e.g., 0.5 mL or 1.0 mL). d. After each addition, allow the conductivity reading to stabilize and record the value along with the corresponding total volume of NaOH added.[19] e. Continue adding NaOH well past the expected equivalence point.

-

Data Analysis: a. Plot a graph of conductivity (y-axis) versus the volume of NaOH added (x-axis). b. The graph will typically show an initial slight decrease or slow increase in conductivity, followed by a more rapid increase after the equivalence point.[21] c. Draw two best-fit lines through the data points before and after the equivalence point. The point of intersection of these two lines represents the equivalence point of the titration.[19] d. Use the volume of NaOH at the equivalence point to calculate the concentration of the acetic acid solution.

Protocol for Determination of the Hydrolysis Constant (Kₕ) of Sodium Acetate

Objective: To experimentally determine the hydrolysis constant (Kₕ) of the acetate ion.

Materials:

-

pH meter

-

Sodium acetate solution of known concentration (e.g., 0.1 M)

-

Deionized water

-

Beakers

-

Volumetric flasks

Procedure:

-

Solution Preparation: Prepare a 0.1 M solution of sodium acetate with high accuracy.

-

pH Measurement: Calibrate the pH meter as described in Protocol 4.1 and measure the pH of the 0.1 M sodium acetate solution.[22]

-

Calculations: a. From the measured pH, calculate the pOH: pOH = 14 - pH.[22] b. Calculate the hydroxide ion concentration [OH⁻]: [OH⁻] = 10^(-pOH). c. According to the hydrolysis equilibrium (CH₃COO⁻ + H₂O ⇌ CH₃COOH + OH⁻), at equilibrium, [CH₃COOH] = [OH⁻]. d. The concentration of the acetate ion at equilibrium is approximately its initial concentration minus the concentration of OH⁻ formed: [CH₃COO⁻] = C_initial - [OH⁻]. For a 0.1 M solution, this is approximately 0.1 M. e. Calculate the hydrolysis constant (Kₕ) using the expression: Kₕ = ([CH₃COOH][OH⁻]) / [CH₃COO⁻] = [OH⁻]² / [CH₃COO⁻].[8][23]

Applications in Drug Development

Sodium acetate is a critical excipient in the pharmaceutical industry due to its ability to control pH and enhance the stability of drug products.[1][2]

Buffering Agent in Formulations

Sodium acetate, often in combination with acetic acid, forms a buffer system that is effective in the pH range of 3.6 to 5.6.[1] This is vital for:

-

Injectable and Ophthalmic Solutions: Maintaining a stable pH is crucial for the solubility, stability, and physiological compatibility of parenteral and ophthalmic drug products.[2]

-

Biopharmaceutical Formulations: Therapeutic proteins are often sensitive to pH changes. Sodium acetate buffers are used to maintain the optimal pH for protein stability, preventing aggregation and degradation.[24]

Role in Lyophilization (Freeze-Drying)

Lyophilization is a common technique to improve the stability and shelf-life of therapeutic proteins and other labile drugs. Sodium acetate can be used in the formulation of products intended for freeze-drying, where it helps to:

-

Maintain pH during processing: It ensures that the pH of the formulation remains within a range that is optimal for the stability of the active pharmaceutical ingredient (API) during the freezing and drying stages.[2]

-

Act as a bulking agent: In some cases, it can contribute to the formation of an elegant and structurally sound lyophilized cake.[2]

Use in Nucleic Acid Precipitation

In molecular biology and the development of nucleic acid-based therapeutics, sodium acetate is a standard reagent for the precipitation of DNA and RNA from aqueous solutions in the presence of ethanol or isopropanol.[25][26] The sodium ions neutralize the negative charge on the phosphate backbone of the nucleic acids, reducing their solubility and facilitating their precipitation.[4][27] A typical protocol involves adding 1/10th volume of 3 M sodium acetate (pH 5.2) to the nucleic acid solution before adding ethanol.[25]

Conclusion

The mechanism of sodium acetate in aqueous solutions is a well-understood process rooted in its complete dissociation and the subsequent hydrolysis of the acetate ion, which imparts alkaline properties to the solution. This behavior is fundamental to its widespread use in research and the pharmaceutical industry, particularly as a versatile buffering agent to control pH and enhance the stability of a wide range of drug formulations. The quantitative data and experimental protocols provided in this guide offer a robust framework for scientists and drug development professionals to effectively utilize and characterize sodium acetate in their work.

References

- 1. chemignition.com [chemignition.com]

- 2. Sodium Acetate: Enhancing Safe and Effective Pharmaceuticals [eureka.patsnap.com]

- 3. vinipul.com [vinipul.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. Calculate the degree of hydrolysis and pH of 01 M sodium class 11 chemistry CBSE [vedantu.com]

- 6. wyzant.com [wyzant.com]

- 7. brainly.com [brainly.com]

- 8. Calculate the degree of hydrolysis and pH of 0.1 M sodium acetate sol - askIITians [askiitians.com]

- 9. Calculate the pH of a 1 M solution of sodium acetate (CH3COONa). Given da.. [askfilo.com]

- 10. quora.com [quora.com]

- 11. quora.com [quora.com]

- 12. The pH of 0.01 M sodium acetate solution is : \left[ \mathrm { K } _ { \m.. [askfilo.com]

- 13. testbook.com [testbook.com]

- 14. The molar conductances of sodium acetate, hydrochloric acid and sodium chloride are 91.0, 425.9 and 126.4 S cm2 mol-1 respectively at 25°C at infinite dilution. What is the molar conductance of acetic acid at infinite dilution ? [infinitylearn.com]

- 15. d) The molar conductivities at infinite dilution for sodium acetate, hydr.. [askfilo.com]

- 16. camlab.co.uk [camlab.co.uk]

- 17. m.youtube.com [m.youtube.com]

- 18. globe.ee [globe.ee]

- 19. byjus.com [byjus.com]

- 20. Conductometric titration (weak acid-strong base) [noobrobo.com]

- 21. scienceready.com.au [scienceready.com.au]

- 22. Solved 1. Hydrolysis of salts experiment: The pH of a 0.10M | Chegg.com [chegg.com]

- 23. sarthaks.com [sarthaks.com]

- 24. Sodium Acetate Buffer: Properties, Preparation & Applications [infobiochem.com]

- 25. alfa-chemistry.com [alfa-chemistry.com]

- 26. Role of sodium acetate in DNA extraction/precipitation - General Lab Techniques [protocol-online.org]

- 27. geneticeducation.co.in [geneticeducation.co.in]

A Comprehensive Guide to the Safe Handling and Storage of Sodium Acetate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Sodium acetate, the sodium salt of acetic acid, is a versatile and widely used chemical in various scientific disciplines, including molecular biology, pharmaceuticals, and synthetic chemistry.[1][2] It is available in two common forms: anhydrous (CH₃COONa) and trihydrate (CH₃COONa·3H₂O).[2][3] While generally considered to be of low toxicity, adherence to strict safety protocols is paramount to ensure a safe laboratory environment.[4][5][6] This in-depth technical guide provides comprehensive information on the safe handling and storage of sodium acetate, tailored for laboratory personnel.

Chemical and Physical Properties

Understanding the physical and chemical properties of sodium acetate is fundamental to its safe handling. Both the anhydrous and trihydrate forms are white, crystalline solids.[7][8] The key properties are summarized in the table below for easy comparison.

| Property | Sodium Acetate Anhydrous | Sodium Acetate Trihydrate |

| Chemical Formula | CH₃COONa[7] | CH₃COONa·3H₂O[9] |

| Molar Mass | 82.03 g/mol [7][10] | 136.08 g/mol [7][9] |

| Appearance | White, crystalline powder[7] | Colorless crystals[3][9] |

| Melting Point | 324 °C (decomposes)[7][9][10][11] | Loses water at 58-120°C[9][11][12] |

| Boiling Point | Decomposes before boiling[7] | Not applicable[9] |

| Density | 1.528 g/cm³[7][11] | 1.45 g/cm³[9][11] |

| Solubility in Water | Freely soluble[7] | Very soluble[11][12] |

| pH (1% solution) | ~8.9 (slightly alkaline)[7][9][11] | ~8.9[9] |

| CAS Number | 127-09-3[4][7] | 6131-90-4[7][13] |

Hazard Identification and Personal Protective Equipment (PPE)

Sodium acetate is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS).[4][5] However, it may cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[9][14] Ingestion of large doses may lead to abdominal pain, nausea, and vomiting.[5][14] Therefore, appropriate personal protective equipment should always be worn.

PPE Selection Workflow

The selection of appropriate PPE is a critical step before handling sodium acetate. The following diagram outlines the decision-making process for ensuring adequate protection.

Caption: PPE Selection Workflow for Handling Sodium Acetate.

Safe Handling and Experimental Protocols

Adherence to good laboratory practices is essential when working with sodium acetate.

General Handling Precautions:

-

Work in a well-ventilated area to minimize inhalation of dust.[15] For procedures that may generate significant dust, use a fume hood.[15]

-

Avoid contact with skin and eyes.[16]

-

Minimize dust generation by handling the chemical gently.[15]

-

Ensure that an eyewash station and safety shower are readily accessible.[14][16][17]

Protocol for Preparing a Sodium Acetate Solution

-

Don appropriate PPE: As determined by the PPE selection workflow (safety glasses, gloves, lab coat).

-

Weigh the required amount of sodium acetate: Use a weigh boat on a calibrated balance. Handle the solid carefully to minimize dust.

-

Add the solid to the solvent: In a suitable container (e.g., beaker or flask), slowly add the weighed sodium acetate to the appropriate volume of deionized water or other solvent while stirring.

-

Dissolve the solid: Continue stirring until the sodium acetate is completely dissolved.

-

Label the container: Clearly label the container with the name of the solution, concentration, date, and your initials.

Storage Requirements

Proper storage of sodium acetate is crucial for maintaining its quality and ensuring safety.

-

Containers: Store in a tightly closed container to prevent moisture absorption, as both forms are hygroscopic.[8][13][17][18]

-

Location: Keep in a cool, dry, and well-ventilated area.[13][16][17]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and other incompatible materials such as fluorine and potassium nitrate.[9][19][20] Contact with strong acids can release acetic acid vapor.[9][20]

Storage Compatibility Diagram

The following diagram illustrates the key storage compatibility considerations for sodium acetate.

Caption: Storage Compatibility for Sodium Acetate.

Spill and Waste Management

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.

Spill Cleanup Protocol

-

Evacuate and secure the area: If the spill is large, evacuate unnecessary personnel and restrict access to the area.[16]

-

Don appropriate PPE: This should include, at a minimum, safety goggles, gloves, a lab coat, and if there is significant dust, a respirator.[14]

-

Contain the spill: Prevent the spilled material from entering drains or waterways.[4][5][17]

-

Clean up the spill:

-

For solid spills, carefully sweep or vacuum the material and place it into a labeled, sealed container for disposal.[4][14][16] Avoid actions that create dust.[14][20]

-

After the bulk of the material is removed, the area can be wiped down with a damp cloth.[14]

-

Some protocols suggest neutralizing the residue with a dilute solution of acetic acid.[12][17]

-

-

Decontaminate: Thoroughly wash the spill area after cleanup is complete.[14][16]

-

Dispose of waste: Dispose of the collected waste and contaminated materials in accordance with local, state, and federal regulations.[5][14]

Waste Disposal

Dispose of unused sodium acetate and contaminated materials as chemical waste.[5][14] Do not dispose of it down the drain.[4][5][21] Ensure that the waste container is properly labeled.

First Aid Measures

In case of exposure to sodium acetate, the following first aid measures should be taken. In all cases of doubt, or when symptoms persist, seek medical attention.[22]

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4][14][16][23] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[14][15][16] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14][15][16] Remove contact lenses if present and easy to do.[14] |

| Ingestion | Do NOT induce vomiting.[14] If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water.[4][14][16] Never give anything by mouth to an unconscious person.[4][14] Seek immediate medical attention.[14][16] |

First Aid Response Workflow

The following diagram outlines the general workflow for responding to an exposure incident involving sodium acetate.

Caption: First Aid Response for Sodium Acetate Exposure.

By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can safely handle and store sodium acetate in the laboratory, minimizing risks and ensuring a secure working environment.

References

- 1. canyoncomponents.com [canyoncomponents.com]

- 2. chemignition.com [chemignition.com]

- 3. difference.wiki [difference.wiki]

- 4. geneseo.edu [geneseo.edu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. media.laballey.com [media.laballey.com]

- 7. chemignition.com [chemignition.com]

- 8. Advanced Insights into Sodium Acetate's Chemical Properties [eureka.patsnap.com]

- 9. SODIUM ACETATE [www2.atmos.umd.edu]

- 10. SATHEE: Chemistry Sodium Acetate [satheejee.iitk.ac.in]

- 11. Sodium acetate | 127-09-3 [chemicalbook.com]

- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 13. media.laballey.com [media.laballey.com]

- 14. westliberty.edu [westliberty.edu]

- 15. vinipul.com [vinipul.com]

- 16. resources.finalsite.net [resources.finalsite.net]

- 17. sds.chemtel.net [sds.chemtel.net]

- 18. carlroth.com [carlroth.com]

- 19. Sodium Acetate | Solvents | Hydrite.com [hydrite.com]

- 20. doc.chem-lab.be [doc.chem-lab.be]

- 21. himediadownloads.com [himediadownloads.com]

- 22. carlroth.com [carlroth.com]

- 23. medline.com [medline.com]

Methodological & Application

Application Notes and Protocols for Ethanol Precipitation of DNA and RNA using Sodium Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanol precipitation is a fundamental and widely used technique in molecular biology for the concentration and purification of nucleic acids (DNA and RNA) from aqueous solutions.[1][2] This method relies on the principle of altering the solubility of nucleic acids to selectively separate them from contaminants such as salts, nucleotides, and proteins. The addition of a salt, typically sodium acetate, and a less polar solvent, absolute or near-absolute ethanol, is central to this process. These application notes provide a comprehensive overview of the principles, detailed experimental protocols, and key data for the efficient precipitation of DNA and RNA using sodium acetate and ethanol.

Principle of the Method

The precipitation of nucleic acids with sodium acetate and ethanol is a multi-step process driven by key chemical and physical principles:

-

Neutralization of the Phosphate Backbone: Nucleic acids are polyanions due to their negatively charged phosphate backbone, which makes them soluble in aqueous solutions. The addition of a salt, such as sodium acetate, introduces positively charged sodium ions (Na⁺). These cations neutralize the negative charges on the phosphate groups, reducing the repulsion between nucleic acid molecules and making them less hydrophilic.[2][3]

-

Reduction of the Dielectric Constant: Water is a highly polar solvent with a high dielectric constant, which shields the electrostatic interactions between the Na⁺ ions and the phosphate groups.[4] Ethanol is significantly less polar than water. Adding ethanol to the aqueous solution lowers the overall dielectric constant. This reduction in the dielectric constant allows the positively charged sodium ions to interact more strongly with the negatively charged phosphate backbone, effectively neutralizing it.[4]

-

Precipitation: With the phosphate backbone neutralized and the hydration shell disrupted by ethanol, the nucleic acid molecules aggregate and precipitate out of the solution.[4]

-

Pelleting and Washing: The precipitated nucleic acids are then pelleted by centrifugation. The supernatant, containing soluble contaminants, is removed. The pellet is subsequently washed with 70% ethanol to remove residual salts and other impurities.[2]

Key Considerations and Optimization

Several factors can influence the efficiency and purity of DNA and RNA precipitation:

-

Salt Concentration: A final concentration of 0.3 M sodium acetate is generally optimal for most applications.[2][5]

-

Ethanol Volume: For DNA, 2 to 2.5 volumes of 95-100% ethanol are typically used.[6] RNA, being generally smaller and more soluble, often requires a higher volume of ethanol, typically 2.5 to 3 volumes, for efficient precipitation.[7][8]

-

Temperature and Incubation Time: While incubation at low temperatures (-20°C or -80°C) is common practice to enhance precipitation, studies have shown that for DNA concentrations as low as 20 ng/mL, incubation for 15-30 minutes on ice is sufficient.[2] For very low concentrations or small nucleic acid fragments, longer incubation times (e.g., overnight at -20°C) can improve recovery.[1][9]

-

Co-precipitants: For precipitating low concentrations (< 20 ng/mL) or small nucleic acid fragments (< 200 nucleotides), the use of a carrier or co-precipitant is highly recommended to improve recovery.[9][10] Common co-precipitants include glycogen, linear polyacrylamide (LPA), and yeast tRNA.[11][12] Glycogen and LPA are generally preferred as they do not interfere with downstream applications like spectrophotometry.[11][13]

-

Centrifugation: The speed and duration of centrifugation are critical for pelleting the precipitated nucleic acids. Higher speeds and longer times are generally required for smaller fragments and lower concentrations.[7][9]

-

Washing: Washing the pellet with 70% ethanol is a crucial step to remove co-precipitated salts.[2]

-

Drying and Resuspension: Over-drying the pellet can make it difficult to resuspend.[9] It is important to air-dry the pellet briefly before resuspending it in an appropriate buffer (e.g., TE buffer or nuclease-free water).

Data Presentation

The following tables summarize key quantitative data for optimizing DNA and RNA precipitation using sodium acetate and ethanol.

Table 1: Recommended Reagent Concentrations and Volumes

| Reagent | DNA Precipitation | RNA Precipitation | Final Concentration |

| Sodium Acetate (3 M, pH 5.2) | 1/10 volume | 1/10 volume | 0.3 M[2][7] |

| 95-100% Ethanol | 2 - 2.5 volumes | 2.5 - 3 volumes | ~70% (v/v)[14] |

| 70% Ethanol (for washing) | 500 µL - 1 mL | 500 µL - 1 mL | - |

| Co-precipitant (optional) | 10-20 µg glycogen or LPA | 10-20 µg glycogen or LPA | -[7] |

Table 2: Incubation and Centrifugation Parameters

| Parameter | Standard DNA/RNA | Low Concentration / Small Fragments |

| Incubation Temperature | 0 to 4°C (on ice) or -20°C | -20°C or -80°C[2][15] |

| Incubation Time | 15 - 30 minutes | ≥ 1 hour to overnight[2][9] |

| Centrifugation Speed | 12,000 - 15,000 x g | ≥ 16,000 x g[7] |

| Centrifugation Time | 10 - 15 minutes | 20 - 30 minutes[7] |

| Centrifugation Temperature | 4°C | 4°C |

Table 3: Expected Recovery Rates

| Nucleic Acid Type | Typical Recovery Rate | Factors Influencing Recovery |

| High Molecular Weight DNA | >90% | High initial concentration, optimal conditions |

| Plasmid DNA | 85 - 95% | Purity of the initial sample |

| PCR Products (>100 bp) | 80 - 90% | Fragment size, use of co-precipitant for smaller fragments |

| Total RNA | 70 - 90%[2] | RNA integrity, absence of RNases |

| Small RNAs (<200 nt) | 50 - 80% | Use of co-precipitant is critical, longer incubation |

Experimental Protocols

Protocol 1: Standard DNA Precipitation

This protocol is suitable for the precipitation of DNA from aqueous solutions with concentrations typically above 20 ng/µL.

Materials:

-

DNA sample in aqueous solution

-

3 M Sodium Acetate, pH 5.2

-

Ice-cold 100% ethanol

-

70% ethanol (in nuclease-free water)

-

Nuclease-free water or TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

-

Microcentrifuge

-

Pipettes and nuclease-free tips

Methodology:

-

Measure the volume of the DNA sample in a microcentrifuge tube.

-

Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the DNA solution. Mix thoroughly by vortexing briefly.

-

Add 2 to 2.5 volumes of ice-cold 100% ethanol. Mix by inverting the tube several times until a precipitate is visible or the solution is homogeneous.

-

Incubate the mixture at -20°C for at least 30 minutes. For higher yields, especially with lower DNA concentrations, incubate overnight.

-

Centrifuge the sample at 12,000 - 15,000 x g for 15 minutes at 4°C to pellet the DNA.

-

Carefully decant or pipette off the supernatant without disturbing the pellet. The pellet may be visible as a small white precipitate.

-

Wash the pellet by adding 500 µL of 70% ethanol. Gently vortex to dislodge the pellet.

-

Centrifuge at 12,000 - 15,000 x g for 5 minutes at 4°C.

-

Carefully remove the supernatant. It is crucial to remove as much of the 70% ethanol as possible. A brief second spin can help to collect any remaining liquid for removal.

-

Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this will make resuspension difficult.

-

Resuspend the DNA pellet in an appropriate volume of nuclease-free water or TE buffer.

Protocol 2: RNA Precipitation

This protocol is optimized for the precipitation of total RNA and includes precautions to minimize RNase activity.

Materials:

-

RNA sample in RNase-free aqueous solution

-

3 M Sodium Acetate, pH 5.2 (RNase-free)

-

Ice-cold 100% ethanol (RNase-free)

-

70% ethanol (in RNase-free water)

-

RNase-free water or buffer for resuspension

-

RNase-free microcentrifuge tubes and pipette tips

-

Microcentrifuge

Methodology:

-

Measure the volume of the RNA sample in an RNase-free microcentrifuge tube.

-

Add 1/10th volume of 3 M Sodium Acetate (pH 5.2). Mix gently by flicking the tube.

-

Add 2.5 to 3 volumes of ice-cold 100% ethanol. Mix thoroughly by inverting the tube several times.

-

Incubate the mixture at -20°C for at least 1 hour or overnight for higher recovery. For very small amounts of RNA, incubation at -80°C for 30 minutes can be effective.[16]

-

Centrifuge the sample at ≥16,000 x g for 20-30 minutes at 4°C to pellet the RNA.[7]

-

Carefully decant or pipette off the supernatant. RNA pellets are often less compact than DNA pellets and can be easily dislodged.

-

Wash the pellet with 500 µL of 70% ethanol.

-

Centrifuge at ≥16,000 x g for 5 minutes at 4°C.

-

Carefully remove all of the supernatant.

-

Air-dry the pellet for 5-10 minutes.

-

Resuspend the RNA pellet in an appropriate volume of RNase-free water or buffer.

Protocol 3: Precipitation of Low-Concentration or Small Nucleic Acids

This protocol is recommended for samples with nucleic acid concentrations below 20 ng/µL or for fragments smaller than 200 nucleotides.

Methodology:

-

Follow the standard DNA (Protocol 1) or RNA (Protocol 2) procedure until the addition of sodium acetate.

-

After adding sodium acetate, add a co-precipitant. Use 1-2 µL of glycogen (10-20 mg/mL stock) or linear polyacrylamide (5 mg/mL stock) for a final concentration of 10-20 µg per sample.[7][10] Mix gently.

-

Proceed with the addition of the appropriate volume of ice-cold 100% ethanol (2-2.5 volumes for DNA, 2.5-3 volumes for RNA).

-

Increase the incubation time to overnight at -20°C or at least 2 hours at -80°C.[1][16]

-

Increase the centrifugation time to 30 minutes at ≥16,000 x g and 4°C.

-

Continue with the washing and resuspension steps as described in the standard protocols. The co-precipitant will make the pellet more visible.

Visualizations

Caption: Experimental workflow for nucleic acid precipitation.

Caption: Mechanism of nucleic acid precipitation.

References

- 1. Sodium Acetate Precipitation of Small Nucleic Acids | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. bitesizebio.com [bitesizebio.com]

- 3. quora.com [quora.com]

- 4. tandfonline.com [tandfonline.com]

- 5. geneticeducation.co.in [geneticeducation.co.in]

- 6. Concentration of DNA by ethanol precipitation [staff.ustc.edu.cn]

- 7. benchchem.com [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]

- 10. ProtocolsEthanolPrecipitation < Lab < TWiki [barricklab.org]

- 11. Coprecipitants for Demanding Molecular Biology Applications | Thermo Fisher Scientific - US [thermofisher.com]

- 12. tandfonline.com [tandfonline.com]

- 13. genelink.com [genelink.com]

- 14. Efficient DNA Precipitation with Ethanol: A Comprehensive Guide - Housing Innovations [dev.housing.arizona.edu]

- 15. Ethanol precipitation of small DNA fragments [protocols.io]

- 16. horizondiscovery.com [horizondiscovery.com]

Application Note: A Protocol for Protein Crystallization Utilizing Sodium Acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein crystallization is a critical step in determining the three-dimensional structure of macromolecules via X-ray crystallography. The selection of appropriate chemical reagents is paramount to inducing the formation of well-ordered crystals. Sodium acetate is a versatile and widely used reagent in protein crystallization, primarily serving as a buffering agent within its effective pH range of 3.6 to 5.6.[1] Its utility stems from its ability to maintain a stable pH, which is a crucial factor influencing protein solubility and crystal packing.[2] Additionally, at higher concentrations, sodium acetate can also act as a precipitating agent, driving the protein out of solution to form a crystalline lattice.[3][4] This application note provides a detailed protocol for using sodium acetate in protein crystallization experiments, focusing on the hanging drop vapor diffusion method.

Data Presentation: Examples of Proteins Crystallized Using Sodium Acetate

The following table summarizes established crystallization conditions for several proteins where sodium acetate was a key component of the crystallization solution. This data can serve as a starting point for designing new crystallization screens.

| Protein | Sodium Acetate Concentration | pH | Primary Precipitant(s) | Other Additives | Reference |

| Lysozyme | 0.1 M | 4.9 | 1.0 M Sodium Chloride | - | [5] |

| Lysozyme | 50 mM | 4.5 | 33% PEG 4000 | 0.5 M Sodium Chloride | [6] |

| BonA-27N | 0.1 M | 4.5 | 20% PEG 3350 | 0.2 M Zinc Acetate | [7] |

| 8F10 TCR | 100 mM | 6.0 | 14% PEG 3350 | - | [8] |

| SOD (Superoxide Dismutase) | 0.1 M | 4.5 | 10% PEG 3350 | 0.2 M Zinc Acetate | [9] |

Experimental Protocol: Hanging Drop Vapor Diffusion

This protocol details the use of sodium acetate buffer for the crystallization of a model protein, such as lysozyme, using the hanging drop vapor diffusion technique.[5][10] This method involves equilibrating a drop containing the protein and a precipitant solution against a larger reservoir of the precipitant solution at a higher concentration.[11]

Materials and Equipment

-

Reagents:

-

Purified protein sample (e.g., 10-50 mg/mL)

-

Sodium Acetate Trihydrate (NaC₂H₃O₂·3H₂O)

-

Glacial Acetic Acid (CH₃COOH)[12]

-

Primary precipitant (e.g., Sodium Chloride, PEG 3350)

-

Ultrapure water

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

-

Equipment:

-

24-well crystallization plates[13]

-

Siliconized glass cover slips

-

Micropipettes and tips (0.5-10 µL range)

-

pH meter

-

Analytical balance and magnetic stirrer

-

Stereo microscope for crystal observation

-

Sealing grease or tape

-

Step 1: Preparation of 0.1 M Sodium Acetate Buffer (pH 4.6)

-

Weigh 1.36 g of sodium acetate trihydrate and dissolve it in 80 mL of ultrapure water.

-

Add approximately 2.9 mL of 0.1 M acetic acid.

-

Use a calibrated pH meter to check the pH of the solution.

-

Adjust the pH to 4.6 by adding small volumes of 1 M HCl (to lower pH) or 1 M NaOH (to raise pH).[14]

-

Once the target pH is reached, add ultrapure water to a final volume of 100 mL.

-

Filter the buffer through a 0.22 µm filter to remove any particulate matter.